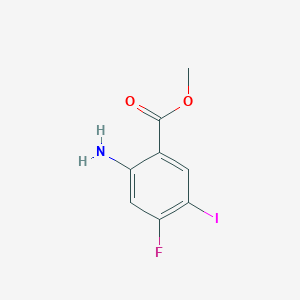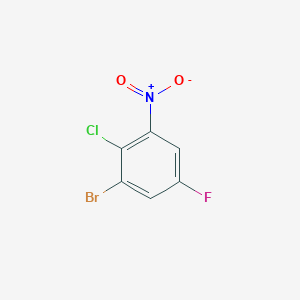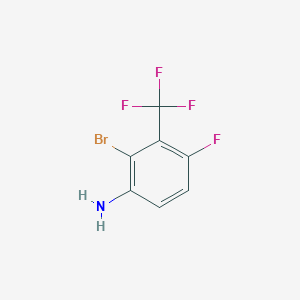
2-溴-4-氟-3-(三氟甲基)苯胺
描述
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, or 2BF3A, is a versatile organic compound with a range of potential applications in the field of science and technology. It is a colorless liquid with a pungent odor and is soluble in organic solvents. Due to its unique chemical structure, it has been widely studied for its reactivity and potential applications.
科学研究应用
非线性光学材料
- 已经研究了2-溴-4-氟-3-(三氟甲基)苯胺及相关化合物,以探讨它们在非线性光学(NLO)材料中的潜在用途。利用实验和理论振动分析,包括傅里叶变换红外和傅里叶变换拉曼技术,来理解这些化合物的电子结构和振动光谱。研究表明它们在NLO材料领域的潜在应用(Revathi et al., 2017)。
功能分子的合成
- 该化合物已参与合成各种功能分子的研究。一项研究展示了它在苯胺的光催化氟烷基化中的实用性,导致产生2-溴-1,1,2,2-四氟乙基芳烃。这表明它作为有机合成中的构建块的潜力(Kong et al., 2017)。
激酶研究中的抑制剂
- 该化合物的衍生物已在c-Met激酶抑制剂的背景下进行研究,这是癌症治疗的一个靶点。进行了对接和定量构效关系(QSAR)研究,以了解导致高抑制活性的分子特征,为其在制药研究中的应用提供了见解(Caballero et al., 2011)。
放射合成应用
- 2-溴-4-氟-3-(三氟甲基)苯胺已在放射合成中使用,特别是在钯催化反应中合成2-氨基-5-[18F]氟吡啶。这突显了它在放射化学和成像中的潜在应用(Pauton et al., 2019)。
有机合成和结构扩展
- 该化合物在有机合成中也具有重要意义,特别是在喹啉酮和喹啉的结构扩展中。它作为各种有机化合物制备中的多功能中间体,展示了它在复杂化学合成中的实用性(Marull & Schlosser, 2003)。
作用机制
Target of Action
Similar compounds have been used in the preparation of monoselective agonists of the sphingosine-1-phosphate receptor . This receptor plays a crucial role in the regulation of immune responses and vascular integrity .
Biochemical Pathways
If the compound acts as an agonist of the sphingosine-1-phosphate receptor, it could potentially influence sphingolipid metabolism and related signaling pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , suggest that it could be absorbed and distributed in the body
Result of Action
Similar compounds have been noted to have antimicrobial effects , suggesting that this compound may also exhibit similar properties.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents . These conditions can help maintain the compound’s stability and efficacy.
生化分析
Biochemical Properties
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of compounds that act as agonists for the sphingosine-1-phosphate receptor . This receptor is involved in numerous cellular processes, including cell growth, survival, and migration. The interactions of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline with these biomolecules are typically characterized by binding to specific active sites, leading to either activation or inhibition of the enzyme’s function.
Cellular Effects
The effects of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the sphingosine-1-phosphate receptor can lead to altered signaling pathways that affect cell proliferation and apoptosis . Additionally, 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline may impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, its role as an agonist for the sphingosine-1-phosphate receptor involves binding to the receptor’s active site, leading to receptor activation and subsequent downstream signaling . Additionally, 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus inhibiting enzyme activity. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline in laboratory settings are crucial for its effective use in biochemical studies. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions, such as in a dark place and at room temperature . Prolonged exposure to light or extreme temperatures can result in its degradation, affecting its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s activity can diminish over time, necessitating careful handling and storage to maintain its stability.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its intended biochemical effects, such as receptor activation or enzyme inhibition . At higher doses, the compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without inducing toxicity. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in its metabolism, catalyzing reactions that modify the compound’s structure and enhance its solubility for excretion. These metabolic pathways can influence the compound’s efficacy and toxicity, as the metabolites may have different biochemical properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can interact with intracellular proteins that facilitate its movement to specific cellular compartments . This distribution is essential for its biochemical activity, as it needs to reach its target sites, such as receptors or enzymes, to exert its effects. The compound’s localization and accumulation within tissues can also impact its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be directed to the endoplasmic reticulum, mitochondria, or nucleus, depending on its biochemical role . This localization is crucial for its activity, as it needs to be in proximity to its target biomolecules to exert its effects. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and stability within the cell.
属性
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPACHMIKOCFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



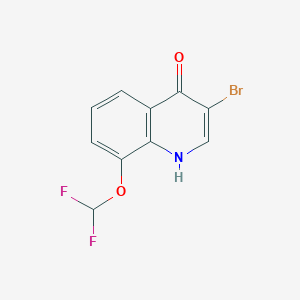

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
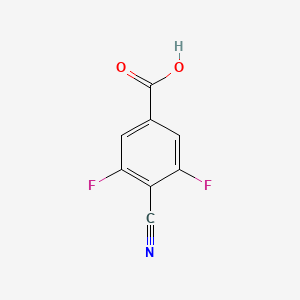
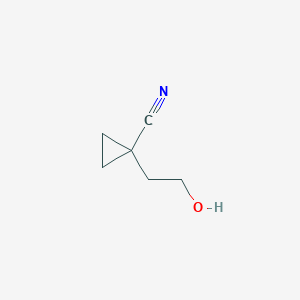


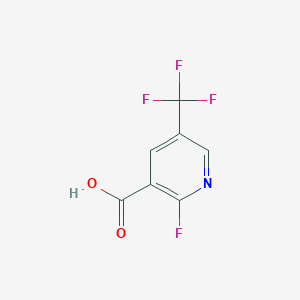
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
